6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride 6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
Brand Name: Vulcanchem
CAS No.: 1203419-34-4
VCID: VC3394538
InChI: InChI=1S/C15H8BrClN2O/c16-10-1-2-13-11(7-10)12(15(17)20)8-14(19-13)9-3-5-18-6-4-9/h1-8H
SMILES: C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl
Molecular Formula: C15H9BrCl2N2O
Molecular Weight: 384.1 g/mol

6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

CAS No.: 1203419-34-4

Cat. No.: VC3394538

Molecular Formula: C15H9BrCl2N2O

Molecular Weight: 384.1 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride - 1203419-34-4

Specification

CAS No. 1203419-34-4
Molecular Formula C15H9BrCl2N2O
Molecular Weight 384.1 g/mol
IUPAC Name 6-bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride
Standard InChI InChI=1S/C15H8BrClN2O/c16-10-1-2-13-11(7-10)12(15(17)20)8-14(19-13)9-3-5-18-6-4-9/h1-8H
Standard InChI Key CALWOZDMTDAGIJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl
Canonical SMILES C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl

Introduction

Chemical Properties and Structure

Basic Identification and Physicochemical Properties

6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is identified by CAS number 1203419-34-4. It has a molecular formula of C15H9BrCl2N2O and a molecular weight of 384.1 g/mol. The compound exists as a solid at room temperature, which is typical for many quinoline derivatives with similar molecular weights and substitution patterns.

Structural Features

The compound possesses several distinguishing structural features that contribute to its chemical behavior:

  • A quinoline core structure (bicyclic heterocycle with a benzene ring fused to a pyridine ring)

  • A bromine substituent at the 6-position of the quinoline ring

  • A pyridin-4-yl group attached at the 2-position

  • A carbonyl chloride (acid chloride) group at the 4-position

  • A hydrochloride salt form

These structural elements combine to create a molecule with multiple reactive sites and a distinct three-dimensional configuration that influences its chemical and biological properties.

Structure-Property Relationships

The presence of both halogen atoms (bromine and chlorine) and the carbonyl functionality introduces significant electron-withdrawing effects that influence the electron distribution across the molecule. This electronic profile affects both its reactivity and potential binding interactions with biological targets. The pyridine ring introduces additional nitrogen-based hydrogen bonding capability, potentially enhancing interactions with protein targets.

Synthesis Methods

General Synthetic Approaches

Reactivity Profile

General Reactivity Characteristics

The reactivity of 6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is significantly influenced by its multiple functional groups. The compound exhibits enhanced reactivity due to the presence of both halogen substituents and the carbonyl chloride group.

Nucleophilic Substitution Reactions

The carbonyl chloride group is particularly susceptible to nucleophilic attack, making this compound valuable for further functionalization through reactions with various nucleophiles such as amines, alcohols, or thiols. These reactions typically proceed via nucleophilic acyl substitution mechanisms, resulting in the formation of amides, esters, or thioester derivatives, respectively.

Biological Activities and Applications

Structure-Activity Relationships

Table 1: Structure-Activity Relationships in Related Quinoline Derivatives

Structural FeaturePotential Biological EffectProposed Mechanism
Quinoline coreBase pharmacophore for various activitiesInteraction with DNA, enzymes, or receptors
6-Bromo substituentEnhanced lipophilicity and membrane permeabilityImproved cellular uptake
2-Pyridin-4-yl groupHydrogen bonding capabilitiesTarget protein interaction
4-Carbonyl chlorideReactive site for covalent bindingPotential for irreversible inhibition

The compound's specific substitution pattern might influence its selectivity and potency toward particular biological targets, making it a valuable synthetic intermediate for developing targeted therapeutic agents.

Research Applications and Chemical Utility

Role as a Chemical Intermediate

6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules. The carbonyl chloride group enables facile modification through various nucleophilic substitution reactions, allowing for the creation of compound libraries for biological screening.

Medicinal Chemistry Applications

In medicinal chemistry, this compound provides a versatile scaffold for structure-activity relationship studies. The presence of multiple sites for chemical modification allows researchers to systematically explore how structural changes affect biological activity, helping to optimize lead compounds for desired pharmacological properties.

Synthesis Optimization and Scale-Up Considerations

Laboratory Scale Synthesis

At the laboratory scale, the synthesis of 6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride typically employs standard organic chemistry techniques. Key considerations include:

  • Control of reaction conditions (temperature, solvent, reaction time)

  • Purification methods to achieve high purity

  • Handling precautions due to the reactive acid chloride functionality

  • Yield optimization through reaction parameter adjustment

Industrial Production Considerations

For larger-scale production, additional factors become important:

  • Use of more economical reagents and catalysts

  • Implementation of continuous flow processes where appropriate

  • Automated reactor systems for improved reproducibility

  • Waste minimization strategies

  • Process safety assessments due to the reactive nature of intermediates

Analytical Monitoring

Quality control during synthesis typically involves techniques such as:

  • High-performance liquid chromatography (HPLC)

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Mass spectrometry

  • Infrared spectroscopy

  • Elemental analysis

These methods ensure the identity, purity, and consistent quality of the final product.

Comparative Analysis with Related Compounds

Structural Analogues

Table 2: Comparison with Related Quinoline Derivatives

CompoundMolecular Weight (g/mol)Key Structural DifferencesNotable Properties
6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride384.1Reference compoundMultiple reactive sites, quinoline core with specific substituents
6-Bromo-2,4-dichloroquinoline276.94Lacks pyridine ring and acid chloride groupSimpler structure, different reactivity profile
6-Bromoquinolin-2(1H)-one~224 (estimated)Lactam structure, lacks pyridine and acid chlorideDifferent hydrogen bonding profile, less reactive
6-Bromo-2-chloroquinoline~242 (estimated)Lacks pyridine and acid chloride, chlorine at 2-positionIntermediate in synthesis of more complex quinolines

This comparison highlights the unique combination of functional groups present in 6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride that distinguishes it from simpler quinoline derivatives .

Functional Group Effects

The presence of specific functional groups in 6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride confers distinct properties compared to its structural analogues. The acid chloride group introduces a highly reactive site for derivatization, while the pyridine ring adds potential for hydrogen bonding and metal coordination. These features expand the range of possible chemical transformations and potential biological interactions beyond what would be possible with simpler quinoline derivatives .

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